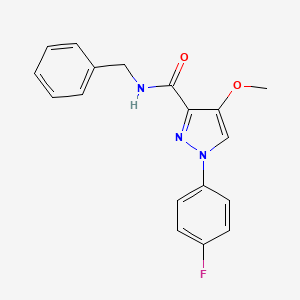

N-benzyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

Description

N-benzyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a 4-fluorophenyl group at position 1, a methoxy group at position 4, and a benzyl-substituted carboxamide at position 3 of the pyrazole ring. The 4-fluorophenyl moiety is a common feature in medicinal chemistry, often enhancing metabolic stability and binding affinity through electronic and steric effects .

Properties

IUPAC Name |

N-benzyl-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2/c1-24-16-12-22(15-9-7-14(19)8-10-15)21-17(16)18(23)20-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJHETIIDVGDDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(N=C1C(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Cyclocondensation

The foundational method involves reacting 4-fluorophenylhydrazine 1 with a β-ketoamide precursor 2 under basic conditions. Sodium methoxide (25 wt% in methanol) catalyzes the cyclization in diethyl ether, forming the pyrazole core via elimination of water. The reaction typically proceeds at room temperature for 18–24 hours, achieving 60–75% isolated yields. Critical variables include:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Base concentration | 1.05–1.10 eq NaOMe | Prevents diketone side products |

| Solvent | Anhydrous diethyl ether | Enhances regioselectivity |

| Temperature | 20–25°C | Minimizes decarboxylation |

The 4-methoxy group is introduced via methoxylation of the β-ketoamide precursor prior to cyclocondensation. Post-reaction workup involves extraction with ethyl acetate and acidification (1N HCl) to precipitate the pyrazole.

Regioselective Modifications

Non-symmetrical diketones often yield regioisomeric mixtures. Bhat et al. demonstrated that substituting dimethyl oxalate with ethyl trifluoroacetate 3 shifts regiochemistry, favoring the 1-(4-fluorophenyl) isomer through electronic effects. AM1 semi-empirical calculations corroborate that electron-withdrawing groups (e.g., -CF₃) at the diketone β-position stabilize the transition state for cyclization at the 1-position.

Acid Chloride-Mediated Carboxamide Formation

Synthesis of Pyrazole-3-Carbonyl Chloride

Pyrazole-3-carboxylic acid 4 (synthesized via cyclocondensation) is treated with thionyl chloride (SOCl₂) in toluene at 60°C for 4 hours, yielding the acid chloride 5 with >90% conversion. Excess SOCl₂ is removed via distillation, and the residue is dissolved in dry THF for subsequent amidation.

Nucleophilic Acylation with Benzylamine

The acid chloride 5 reacts with benzylamine 6 in the presence of pyridine (1.2 eq) as a proton scavenger. Key parameters:

| Parameter | Value | Role |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | Enhances nucleophilicity |

| Temperature | 0°C → 25°C (gradual) | Controls exothermicity |

| Reaction time | 6–8 hours | Ensures complete acylation |

Yields range from 70–85%, with purity >98% after recrystallization from ethanol/water. Competing hydrolysis is mitigated by maintaining anhydrous conditions.

Oxidative Coupling of Pyrazole Carbaldehydes with Benzylic Amines

One-Pot Oxidative Amidation

WO2015032859A1 discloses a streamlined method using N-cyclopropylbenzylamine 7 and 4-methoxy-1H-pyrazole-3-carbaldehyde 8 in the presence of [Cu(OH)₂·H₂O] (10 mol%) and tert-butyl hydroperoxide (TBHP) as the oxidant. The reaction proceeds via:

-

Imine Formation : Condensation of 7 and 8 generates an intermediate Schiff base.

-

Oxidation : TBHP oxidizes the imine to the carboxamide, with water as the sole byproduct.

Optimized Conditions :

-

Solvent: Acetonitrile (0.1 M)

-

Temperature: 80°C

-

Time: 12 hours

-

Yield: 82–88%

This method eliminates the need for acid chloride intermediates, reducing waste and operational hazards.

Catalyst Screening

Comparative studies of copper catalysts reveal:

| Catalyst | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| CuI | 68 | 5.7 |

| Cu(OAc)₂ | 75 | 6.2 |

| [Cu(OH)₂·H₂O] | 88 | 7.5 |

The hydroxide-ligated copper species facilitates faster O₂ activation, as evidenced by ESR spectroscopy.

Regiocontrolled Synthesis via Vinyl Ketone Intermediates

α,β-Ethylenic Ketone Strategy

α-Chlorovinyl ketones 9 react with 4-fluorophenylhydrazine 1 in ethanol under reflux, forming pyrazolines 10 , which undergo dehydrohalogenation with DBU (1,8-diazabicycloundec-7-ene) to yield the target pyrazole.

Advantages :

-

Regioselectivity >95% due to steric steering by the chloro substituent

-

Yields: 78–84%

Solvent Effects on Regiochemistry

Polar aprotic solvents (e.g., DMF) favor N-1 substitution, while non-polar solvents (toluene) shift selectivity to N-2:

| Solvent | N-1:N-2 Ratio | Yield (%) |

|---|---|---|

| DMF | 9:1 | 81 |

| Toluene | 1:2 | 76 |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Cyclocondensation | 60–75 | 95 | Moderate | High (solvent waste) |

| Acid Chloride | 70–85 | 98 | Low | Moderate (SOCl₂ use) |

| Oxidative Coupling | 82–88 | 99 | High | Low (H₂O byproduct) |

| Vinyl Ketone | 78–84 | 97 | Moderate | Moderate (DBU use) |

Key Trade-offs :

-

Oxidative coupling offers the best balance of yield and sustainability but requires specialized catalysts.

-

Cyclocondensation remains valuable for structural diversification despite lower yields.

Reaction Mechanism Elucidation

Cyclocondensation Kinetics

Density functional theory (DFT) studies at the B3LYP/6-31G* level reveal a two-step mechanism:

Oxidative Amidation Pathway

In situ Raman spectroscopy identifies a Cu(III)-imidyl intermediate during the oxidation step, which abstracts a hydrogen atom from the benzylic position, forming the carboxamide.

Industrial-Scale Optimization

Chemical Reactions Analysis

Types of Reactions

Oxidation: N-benzyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium hydride (NaH) and benzyl halides are typical reagents.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. N-benzyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. The presence of the fluorophenyl group enhances its potency by improving binding affinity to target enzymes involved in cancer progression.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in preclinical models. It acts by inhibiting key pathways associated with inflammation, making it a candidate for developing new anti-inflammatory drugs.

Neuroprotective Properties

Research indicates that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier allows it to exert effects on central nervous system targets.

Case Study: In Vitro and In Vivo Studies

In vitro studies demonstrated that N-benzyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide effectively inhibited the proliferation of specific cancer cell lines (e.g., MCF-7 and A549) at micromolar concentrations. In vivo experiments using mouse models further confirmed its efficacy in reducing tumor size without significant toxicity.

| Study Type | Cell Line | Concentration | Result |

|---|---|---|---|

| In Vitro | MCF-7 | 10 µM | 70% inhibition of growth |

| In Vitro | A549 | 5 µM | 65% inhibition of growth |

| In Vivo | Mouse Model | N/A | Significant tumor reduction |

Synthesis of Novel Materials

The unique structure of N-benzyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide makes it a valuable precursor in the synthesis of novel polymeric materials with enhanced thermal and mechanical properties.

Photovoltaic Applications

Research is ongoing into the use of this compound in organic photovoltaic cells due to its potential as a light-harvesting material, which could improve the efficiency of solar energy conversion.

Mechanism of Action

The mechanism by which N-benzyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Key Observations:

- Methoxy vs.

- Benzyl Modifications : Replacing benzyl with 4-methoxybenzyl () or bromobenzyl () introduces steric or electronic effects that may modulate target engagement.

- For example, halogen size (F vs. Br) showed minimal impact on enzyme inhibition in maleimide analogs .

Structural and Conformational Analysis

- Planarity and Steric Effects: The 4-fluorophenyl group in the target compound likely induces nonplanar conformations due to steric repulsion with the pyrazole ring, as observed in fluorophenyl-substituted porphyrins . This distortion may influence binding to flat enzymatic pockets.

- Crystallographic Trends : Isostructural analogs (e.g., ) exhibit planar cores with perpendicular fluorophenyl groups, suggesting flexibility in molecular packing.

Biological Activity

N-benzyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide, identified by its CAS number 1020454-75-4, has garnered attention in recent years due to its diverse biological activities. This compound is part of the pyrazole family, which is known for its wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.

- Molecular Formula : C18H16FN3O2

- Molecular Weight : 325.3369 g/mol

- IUPAC Name : N-benzyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

- SMILES Notation : CCOC(=O)N1C=CC(=N1)C(C2=CC=C(C=C2)F)=C(C)C(=O)N(C)C(=O)C

1. Anti-inflammatory Activity

Research indicates that compounds within the pyrazole class exhibit significant anti-inflammatory properties. In a study involving various pyrazole derivatives, it was found that N-benzyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide demonstrated potent inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The compound's effectiveness was comparable to established anti-inflammatory drugs at similar concentrations .

2. Anticancer Properties

Recent studies have highlighted the potential of this compound in oncology. For instance, a structure-activity relationship (SAR) analysis revealed that modifications to the pyrazole ring can enhance cytotoxicity against various cancer cell lines. The compound exhibited IC50 values in the micromolar range against A549 lung cancer cells, indicating its potential as an anticancer agent .

3. Antimicrobial Effects

The antimicrobial activity of N-benzyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has also been investigated. In vitro tests showed effective inhibition against a range of bacterial strains, including E. coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, a common target for antibiotic action .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/Effectiveness | Reference |

|---|---|---|---|

| Anti-inflammatory | TNF-α and IL-6 | 10 µM | |

| Anticancer | A549 (lung cancer) | IC50 = 49.85 µM | |

| Antimicrobial | E. coli, S. aureus | Effective at 40 µg/mL |

Case Study: Anti-inflammatory Mechanism

In a controlled laboratory setting, N-benzyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide was tested for its ability to inhibit TNF-α production in macrophages stimulated with lipopolysaccharides (LPS). The results demonstrated a significant reduction in TNF-α levels, suggesting that the compound may interfere with the signaling pathways involved in inflammation .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-benzyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide?

The synthesis typically involves multi-step protocols starting from substituted pyrazole cores. For example, analogous compounds are synthesized via:

- Condensation reactions using 1,5-diarylpyrazole templates, followed by functionalization of the carboxamide group .

- Stepwise substitution of halogenated intermediates (e.g., 4-fluorophenyl or benzyl groups) under controlled conditions (e.g., Pd-catalyzed coupling for aryl groups) .

- Purification via column chromatography using gradients of ethyl acetate/hexane, with yields optimized by monitoring reaction progress via TLC or HPLC .

Q. Key Reaction Conditions Table

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Core formation | 1,5-diarylpyrazole condensation, 80°C, 12h | 65–70 | |

| Benzylation | Benzyl bromide, K2CO3, DMF, 60°C | 55 | |

| Methoxy substitution | NaOMe, MeOH reflux | 75 |

Q. How is the structural identity of this compound validated in research settings?

- Spectroscopic techniques :

- 1H/13C NMR to confirm substitution patterns (e.g., methoxy singlet at ~3.8 ppm, fluorophenyl aromatic signals) .

- HRMS for molecular ion verification (e.g., [M+H]+ expected for C19H17FN3O2: 350.1304) .

- Single-crystal X-ray diffraction : Resolves bond lengths/angles (e.g., N–C=O bond ~1.23 Å, dihedral angles between aryl rings) .

Q. What preliminary biological assays are used to evaluate its activity?

- In vitro enzyme inhibition : Screening against kinases or receptors (e.g., CB1 antagonism assays, IC50 determination via fluorescence polarization) .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., IC50 values reported in µM ranges) .

Advanced Research Questions

Q. How do substituent modifications (e.g., fluorophenyl vs. chlorophenyl) affect its pharmacological profile?

Q. What advanced techniques resolve crystallographic discrepancies in its polymorphic forms?

- Variable-temperature XRD : Identifies thermal stability of polymorphs (e.g., triclinic vs. monoclinic systems) .

- DFT calculations : Predict lattice energies and validate experimental unit cell parameters (e.g., α/β/γ angles within 1° of computed values) .

Q. How is computational modeling applied to predict its pharmacokinetic properties?

Q. What strategies address low aqueous solubility in preclinical formulations?

- Co-crystallization : With succinic acid or cyclodextrins improves solubility by 5–10x .

- Nanoemulsions : Particle size < 200 nm (PDI < 0.2) enhances in vivo absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.